molecular formula C8H8BrNO B11888312 1-(6-Bromo-5-methylpyridin-2-yl)ethanone CAS No. 1256834-14-6

1-(6-Bromo-5-methylpyridin-2-yl)ethanone

Cat. No.: B11888312
CAS No.: 1256834-14-6
M. Wt: 214.06 g/mol
InChI Key: AGUMKKNZBWTRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-5-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an ethanone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-5-methylpyridin-2-yl)ethanone typically involves the bromination of 5-methyl-2-pyridyl ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-5-methylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(6-Bromo-5-methylpyridin-2-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ethanone group can participate in electrophilic or nucleophilic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-5-methylpyridin-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoro-5-methylpyridin-2-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(6-Iodo-5-methylpyridin-2-yl)ethanone: Similar structure but with an iodine atom instead of bromine

Uniqueness

1-(6-Bromo-5-methylpyridin-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

1256834-14-6

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromo-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-4-7(6(2)11)10-8(5)9/h3-4H,1-2H3

InChI Key

AGUMKKNZBWTRFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.